molecular formula C11H10F3NO B2883395 N-allyl-3-(trifluoromethyl)benzenecarboxamide CAS No. 303144-91-4

N-allyl-3-(trifluoromethyl)benzenecarboxamide

Cat. No.: B2883395
CAS No.: 303144-91-4
M. Wt: 229.202
InChI Key: JQRHUFZYXODFNG-UHFFFAOYSA-N
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Description

N-allyl-3-(trifluoromethyl)benzenecarboxamide is an organic compound with the molecular formula C11H10F3NO. It is characterized by the presence of an allyl group, a trifluoromethyl group, and a benzenecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-3-(trifluoromethyl)benzenecarboxamide typically involves the reaction of 3-(trifluoromethyl)benzoic acid with allylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride. This intermediate is then reacted with allylamine to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and

Biological Activity

N-allyl-3-(trifluoromethyl)benzenecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound features a trifluoromethyl group attached to a benzenecarboxamide structure, which is known to influence its biological activity. The synthesis typically involves the reaction of 3-(trifluoromethyl)benzoic acid with allylamine under appropriate conditions to yield the desired amide.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds with similar structural motifs showed IC50 values ranging from 0.02 to 0.5 μM against different tumor types, highlighting their potential as anticancer agents .

CompoundCancer Cell LineIC50 (μM)
AHeLa0.05
BMCF-70.02
CA5490.4

The mechanism by which this compound exerts its biological effects may involve the modulation of enzyme activity or interaction with cellular signaling pathways. For instance, compounds with trifluoromethyl groups have been shown to enhance the potency of inhibitors targeting specific enzymes, such as MAO-B, which is relevant in neurodegenerative diseases .

Case Studies and Research Findings

  • Inhibition of MAO-B : A study evaluated the inhibitory activity of related compounds on the MAO-B enzyme, revealing that modifications in the molecular structure significantly impacted their efficacy. The presence of a trifluoromethyl group was associated with enhanced binding affinity, suggesting that this compound may similarly inhibit this enzyme .
  • Cytotoxicity Profiles : In vitro cytotoxicity assays indicated that this compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in potential therapeutic applications .
  • Structure-Activity Relationship (SAR) : Analysis of various derivatives highlighted that modifications at the para and ortho positions relative to the carboxamide group significantly influenced biological activity. For example, fluorination at specific positions led to increased thrombin inhibitory activity, underscoring the importance of structural optimization in drug design .

Properties

IUPAC Name

N-prop-2-enyl-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c1-2-6-15-10(16)8-4-3-5-9(7-8)11(12,13)14/h2-5,7H,1,6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRHUFZYXODFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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